molecular formula C8H12O4 B1312413 cis-1,3-Cyclohexanedicarboxylic Acid CAS No. 2305-31-9

cis-1,3-Cyclohexanedicarboxylic Acid

Cat. No. B1312413
CAS RN: 2305-31-9
M. Wt: 172.18 g/mol
InChI Key: XBZSBBLNHFMTEB-OLQVQODUSA-N
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Description

Cis-1,3-Cyclohexanedicarboxylic Acid is a chemical compound with the linear formula C8H12O4 . It has a molecular weight of 172.182 . This product is provided to early discovery researchers as part of a collection of rare and unique chemicals .


Synthesis Analysis

The synthesis of cis-1,3-Cyclohexanedicarboxylic Acid involves a multi-step reaction with 2 steps: acetyl chloride for 1 hour at 80 °C . Another method involves the reduction of the 5-keto-γ-lacto acid (XII) by the Clemmensen method .


Molecular Structure Analysis

The molecular structure of cis-1,3-Cyclohexanedicarboxylic Acid is determined by its formula C8H12O4 . The structure is also available as a 2d Mol file or as a computed 3d SD file .


Chemical Reactions Analysis

The stereochemistry of the oxidation of the anhydride of cis-cis-3,4-dimethyl-Δ4-cyclohexene-1,2-dicarboxylic acid (III) by peroxyacetic acid was investigated. It was shown that this reaction proceeds in the two possible steric directions with the formation of the isomeric α- and β-oxides (IV) and (V), whose configurations were demonstrated by a series of chemical conversions .


Physical And Chemical Properties Analysis

Cis-1,3-Cyclohexanedicarboxylic Acid has a density of 1.3±0.1 g/cm3, a boiling point of 332.4±25.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.5 mmHg at 25°C . It also has an enthalpy of vaporization of 63.2±6.0 kJ/mol and a flash point of 169.0±19.7 °C .

Scientific Research Applications

  • Scientific Field: Chemistry, specifically NMR Spectroscopy and Density Functional Theory Quantum Mechanical Calculations .
  • Application Summary: The compound is used to study conformational preferences in water and Dimethyl Sulfoxide (DMSO) as a function of the ionization state .
  • Methods of Application: The populations of diaxial (aa) and diequatorial (ee) conformers of cis-1,3-Cyclohexanedicarboxylic acids and their salts were determined in water and DMSO solutions from vicinal proton–proton NMR J couplings . Optimized geometries and free energies for these compounds were obtained at the M06-2X/cc-pVTZ (-f)++ level .
  • Results: This investigation demonstrated that an aa conformation can be favored depending on the medium and ionization state . Strong ee preferences (>90%) were observed in water and DMSO for both diacids and their salts, except for the dianion of 1 in DMSO, which was found to be substantially aa (∼57%) .

Safety And Hazards

Users are advised to wear suitable protective clothing and avoid contact with skin and eyes. They should also avoid the formation of dust and aerosols, use non-sparking tools, and prevent fire caused by electrostatic discharge steam .

Future Directions

Cis-1,3-Cyclohexanedicarboxylic Acid is provided to early discovery researchers as part of a collection of rare and unique chemicals . Its role in initiating a high modulus and strength, and resulting in a decreased melting temperature and increased elongation at break and elasticity, suggests potential applications in materials science .

properties

IUPAC Name

(1S,3R)-cyclohexane-1,3-dicarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O4/c9-7(10)5-2-1-3-6(4-5)8(11)12/h5-6H,1-4H2,(H,9,10)(H,11,12)/t5-,6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBZSBBLNHFMTEB-OLQVQODUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC(C1)C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](C[C@H](C1)C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

cis-1,3-Cyclohexanedicarboxylic Acid

CAS RN

2305-31-9
Record name 1,3-Cyclohexanedicarboxylic acid, cis-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002305319
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name cis-1,3-Cyclohexanedicarboxylic Acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1,3-CYCLOHEXANEDICARBOXYLIC ACID, CIS-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8QXE081K9B
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

To a suspension of isophthalic acid (5.0 g, 30.1 mmol) in 45 ml of acetic acid was added a slurry of 0.1 g of platinum oxide in 5 ml of acetic acid. The resulting mixture was stirred under 50 psi of hydrogen at 25° C. for 16 hours. NMR analysis (DMSO-d6) at this time showed complete reduction of starting material. The reaction mixture was filtered through Celite and the filter cake was rinsed with methanol. The combined filtrate and washes were concentrated under reduced pressure, using heptane to azeotropically remove residual acetic acid. Trituration of the resultant semi-solid with heptane and filtration of the precipitate provided 4.92 g (95%) of the title compound as a white powder. mp: 163-165° C.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
45 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Three
Quantity
0.1 g
Type
catalyst
Reaction Step Three
Yield
95%

Synthesis routes and methods II

Procedure details

To a suspension of isophthalic acid (500 g, 3 mol) in methanol (2.81) was added 5% Rhodium-on-alumina catalyst (50 g) and acetic acid (150 ml). The reaction mixture was shaken under hydrogen (50 psi) at room temperature overnight. The mixture was filtered through celite. To this solution was added fresh 5% Rhodium-on-alumina catalyst (25 g), and the mixture was shaken under 50 psi of hydrogen for another 24 hours. The final reaction mixture was filtered through celite. The solution was concentrated under vacuum to give 493 g of the title compound as a white powder (96.3% yield). m.p. 163-165° C.
Quantity
500 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
150 mL
Type
reactant
Reaction Step Two
Quantity
50 g
Type
catalyst
Reaction Step Two
Yield
96.3%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
cis-1,3-Cyclohexanedicarboxylic Acid
Reactant of Route 2
cis-1,3-Cyclohexanedicarboxylic Acid
Reactant of Route 3
cis-1,3-Cyclohexanedicarboxylic Acid
Reactant of Route 4
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cis-1,3-Cyclohexanedicarboxylic Acid
Reactant of Route 5
cis-1,3-Cyclohexanedicarboxylic Acid
Reactant of Route 6
cis-1,3-Cyclohexanedicarboxylic Acid

Citations

For This Compound
43
Citations
NW Boaz - Tetrahedron: Asymmetry, 1999 - Elsevier
cis-1,3-Cyclohexanedicarboxylic acid (1,3-CHDA) monoesters were prepared in high overall yield and high enantiomeric purity using a three step process from cis/trans-1,3-CHDA. The …
Number of citations: 18 www.sciencedirect.com
N Allinger, R Curby, Jr - The Journal of Organic Chemistry, 1961 - ACS Publications
Since the pioneering work of von Auwers, 1 23 organic chemists havebeen interested in the relationships between the stereochemical structures of compounds and their bulk physical …
Number of citations: 28 pubs.acs.org
L Giri, VR Pedireddi - Journal of Molecular Structure, 2015 - Elsevier
Supramolecular assemblies of rac-1,3-cyclohexanedicarboxylic acid (1) with melamine (a), 1,2-bis(4-pyridyl)ethene (b); 1, 2-bis(4pyridyl)ethane (c) in the presence of Co(II), and 1,10-…
Number of citations: 2 www.sciencedirect.com
H Van Koningsveld - Acta Crystallographica Section C: Crystal …, 1984 - scripts.iucr.org
(IUCr) The preferred rotational orientation of equatorial and axial carboxyl groups and their influence on the cyclohexane ring geometry. Structures of two cyclohexanecarboxylic acids: …
Number of citations: 6 scripts.iucr.org
IF Hernández-Ahuactzi, J Cruz-Huerta… - Crystal Growth & …, 2015 - ACS Publications
cis- and trans-1,2-chdcaH 2 , 1,3-chdcaH 2 , and 1,4-chdcaH 2 (chdcaH 2 = cyclohexanedicarboxylic acid) as well as cis,cis-1,3,5-chtcaH 3 (chtcaH 3 = cyclohexanetricarboxylic acid) …
Number of citations: 29 pubs.acs.org
BL Martinez, RL LaDuca - IUCrData, 2017 - iucrdata.iucr.org
The title cocrystal, C8H12O4·C17H20N4O2·2H2O, shows O—H⋯N hydrogen bonded supramolecular chain motifs of cis-1,3-cyclohexanedicarboxylic acid (H2cdc) molecules …
Number of citations: 1 iucrdata.iucr.org
BU Emenike, WR Carroll… - The Journal of Organic …, 2013 - ACS Publications
The conformational populations of cis-1,3-cyclopentanedicarboxylic acid (1) and its mono- and dianion were established in DMSO solution by comparing the vicinal proton–proton …
Number of citations: 11 pubs.acs.org
RF Zhang, QF Wang, MQ Yang, YR Wang, CL Ma - Polyhedron, 2008 - Elsevier
Five new diorganotin(IV) complexes of the types {(Me 2 Sn) 2 [μ 4 -(C 8 H 3 NO 6 )](μ 3 -O)} n (1), {(Me 2 Sn) 2 [μ 3 -(C 8 H 8 O 4 )](μ 3 -O)} n (2), {(Me 2 Sn) 2 [μ 4 -(C 8 H 10 O 4 )](μ 3 -O)…
Number of citations: 30 www.sciencedirect.com
U Zutter, H Iding, P Spurr, B Wirz - The Journal of organic …, 2008 - ACS Publications
A new, enantioselective synthesis of the influenza neuraminidase inhibitor prodrug oseltamivir phosphate 1 (Tamiflu) and its enantiomer ent-1 starting from cheap, commercially …
Number of citations: 124 pubs.acs.org
E Kvaratskhelia, R Kvaratskhelia… - ECS Transactions, 2014 - iopscience.iop.org
The dissociation parameters for the dilute (0.0001-0.01 M) solutions of cis and trans-1, 3-cyclohexanedicarboxylic acids were determined with the aid of the original method for analysis …
Number of citations: 3 iopscience.iop.org

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